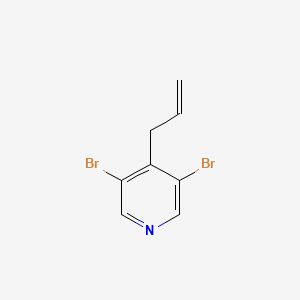
3,5-Dibromo-4-prop-2-enylpyridine
概要
説明
3,5-Dibromo-4-prop-2-enylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an allyl group at the 4th position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-prop-2-enylpyridine can be achieved through several methods. One common approach involves the bromination of 4-allylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,5-Dibromo-4-prop-2-enylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield saturated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Saturated pyridine derivatives.
科学的研究の応用
3,5-Dibromo-4-prop-2-enylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 3,5-Dibromo-4-prop-2-enylpyridine involves its interaction with various molecular targets. The bromine atoms and the allyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
類似化合物との比較
3,5-Dibromopyridine: Lacks the allyl group, making it less reactive in certain coupling reactions.
3,5-Difluoropyridine: Contains fluorine atoms instead of bromine, leading to different reactivity and applications.
4-Allylpyridine: Lacks the bromine atoms, resulting in different chemical behavior and reactivity.
Uniqueness: 3,5-Dibromo-4-prop-2-enylpyridine is unique due to the presence of both bromine atoms and an allyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C8H7Br2N |
|---|---|
分子量 |
276.96 g/mol |
IUPAC名 |
3,5-dibromo-4-prop-2-enylpyridine |
InChI |
InChI=1S/C8H7Br2N/c1-2-3-6-7(9)4-11-5-8(6)10/h2,4-5H,1,3H2 |
InChIキー |
HILZNHNPAQKLHI-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=NC=C1Br)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














